molecular formula C7H11N3O B13110889 3-Methoxy-5,6-dimethylpyridazin-4-amine

3-Methoxy-5,6-dimethylpyridazin-4-amine

Cat. No.: B13110889
M. Wt: 153.18 g/mol
InChI Key: WURSBEMGDWOBGK-UHFFFAOYSA-N
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Description

3-Methoxy-5,6-dimethylpyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6-dimethylpyridazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyridazine with methoxyamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6-dimethylpyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-Methoxy-5,6-dimethylpyridazin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6-dimethylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6-methylpyridazine
  • 5,6-Dimethylpyridazin-4-amine
  • 3,6-Dimethoxypyridazine

Uniqueness

3-Methoxy-5,6-dimethylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups on the pyridazine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-methoxy-5,6-dimethylpyridazin-4-amine

InChI

InChI=1S/C7H11N3O/c1-4-5(2)9-10-7(11-3)6(4)8/h1-3H3,(H2,8,9)

InChI Key

WURSBEMGDWOBGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1N)OC)C

Origin of Product

United States

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